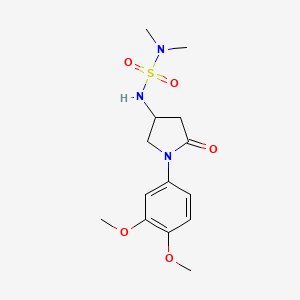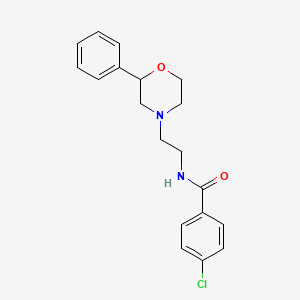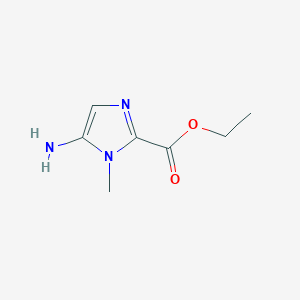
1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine, commonly known as TAK-659, is a small molecule inhibitor that has been widely studied for its therapeutic potential in oncology. It belongs to the class of pyrrolidine compounds and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research on compounds with structural similarities to "1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine" often focuses on synthetic methodologies, chemical properties, and the development of novel pharmaceuticals or materials. For example, studies on the synthesis of dihydropyridine derivatives highlight the importance of such scaffolds in medicinal chemistry, given their role as hydrogen transfer reagents and their ability to emulate reducing agents like NAD(P)H (Borgarelli et al., 2022).
Crystal Engineering and Supramolecular Assemblies
The study of crystal engineering and supramolecular assemblies involving related chemical structures, such as benzenetetracarboxylic acid derivatives, provides insights into the potential of "1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine" in forming novel crystal structures. These structures could have applications in materials science, including the development of new solid-state materials with unique properties (Arora & Pedireddi, 2003).
Antimicrobial and Therapeutic Potentials
Studies on related compounds have demonstrated antimicrobial and potential therapeutic applications. For instance, research on bicyclic thiohydantoin fused to pyrrolidine compounds revealed their structural characterization and investigated their acid dissociation constants, which are crucial for understanding their biological activity and therapeutic potential (Nural et al., 2018).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of compounds containing dimethoxyphenyl groups suggests potential applications in developing new materials with specific optical and electronic properties. Such properties are valuable in fields like optoelectronics and photovoltaics (Golla et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-16(2)23(19,20)15-10-7-14(18)17(9-10)11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10,15H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUSVKQXBITKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)
![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-[[6-bromo-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2965394.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)

![3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2965397.png)

![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)